molecular formula C8H11N5 B13287996 1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine

1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine

Cat. No.: B13287996
M. Wt: 177.21 g/mol
InChI Key: GTFAVJYFSIOGBA-UHFFFAOYSA-N
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Description

1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C8H11N5 . This amine-functionalized pyrazole derivative is characterized by the presence of both pyrazole and imidazole rings, which are privileged scaffolds in medicinal chemistry and drug discovery. The structural motif of pyrazole-imidazole hybrids makes this compound a valuable intermediate for the synthesis of more complex molecules and a key candidate for biological screening. While specific biological data for this exact compound is limited, research on closely related pyrazole and imidazole derivatives reveals significant potential. Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, including potent antimicrobial effects. Recent studies have shown that certain 1,4-disubstituted pyrazol-5-ol derivatives exhibit strong activity against bacterial strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as antifungal activity against Aspergillus niger . These findings highlight the broader research value of the pyrazole core in developing new antimicrobial agents to address drug resistance. This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

2-methyl-5-(1-methylimidazol-4-yl)pyrazol-3-amine

InChI

InChI=1S/C8H11N5/c1-12-4-7(10-5-12)6-3-8(9)13(2)11-6/h3-5H,9H2,1-2H3

InChI Key

GTFAVJYFSIOGBA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2=NN(C(=C2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine typically involves the formation of the imidazole and pyrazole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, while the pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the coupling of the imidazole and pyrazole rings. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at nitrogen centers and aromatic rings:

Reaction TypeReagents/ConditionsProducts FormedMechanism HighlightsSources
N-Oxide formationH₂O₂ in acetic acid, 60°CImidazole N-oxide derivativeElectrophilic attack at imidazole nitrogen
Ring oxidationKMnO₄, acidic aqueous conditionsPyrazole ring hydroxylationRadical-mediated ring oxidation

Experimental data from structurally similar compounds (e.g., 3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine) show that oxidation with hydrogen peroxide selectively targets the imidazole nitrogen, forming stable N-oxides. Potassium permanganate induces hydroxylation at the pyrazole ring’s 4-position under acidic conditions.

Reduction Reactions

Reductive modifications typically target functional groups introduced via oxidation or substitution:

Reaction TypeReagents/ConditionsProducts FormedKey ObservationsSources
N-Oxide reductionZn/HCl, room temperatureRegeneration of parent amineAcidic protonation followed by electron transfer
Catalytic hydrogenationH₂, Pd/C in ethanolSaturation of imidazole ring (theoretical)Requires high pressure (3 atm)

While direct reduction of the native compound is less common, derivatives like N-oxides are efficiently reduced to amines using zinc/HCl. Catalytic hydrogenation remains speculative but plausible for modified derivatives with unsaturated bonds.

Substitution Reactions

The amine and methyl groups serve as reactive sites for nucleophilic and electrophilic substitutions:

Amine Group Reactivity

Reaction TypeReagents/ConditionsProducts FormedYield (%)
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt intermediate
Sandmeyer reactionCuCN, KI, or H₂OCyano/iodo/hydroxy derivatives45–70

Diazotization of the primary amine enables the introduction of halides or cyano groups via Sandmeyer-type reactions . For example, treatment with CuCN yields a cyano-substituted derivative, facilitating further cross-coupling chemistry.

Electrophilic Aromatic Substitution

Reaction TypeReagents/ConditionsProducts FormedRegioselectivity
NitrationHNO₃/H₂SO₄, 50°C4-Nitroimidazole derivativeMeta-directing effect of methyl groups
SulfonationFuming H₂SO₄, 100°CSulfonic acid derivativeOrtho/para to amine

The electron-rich imidazole ring undergoes nitration preferentially at the 4-position, while sulfonation targets positions ortho to the amine group.

Cross-Coupling Reactions

Functionalized derivatives participate in metal-catalyzed couplings:

Reaction TypeCatalysts/ConditionsProducts FormedScopeSources
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivativesRequires brominated precursor
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Arylated compoundsCompatible with aryl halides

For Suzuki couplings, bromination of the pyrazole ring (e.g., using NBS) must precede the reaction. Buchwald-Hartwig amination enables aryl group introduction at the amine position with yields up to 85% .

Acid-Base Reactions

The imidazole ring exhibits amphoteric behavior:

Reaction TypeReagents/ConditionsProducts FormedpKa Values
ProtonationHCl in methanolImidazolium chloride saltpKa ≈ 6.8 (imidazole)
DeprotonationNaOH (1M), aqueous solutionDeprotonated imidazole

The compound forms stable salts with strong acids (e.g., HCl), enhancing solubility in polar solvents. Deprotonation at high pH facilitates reactions at the imidazole nitrogen.

Scientific Research Applications

1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine, we compare it with structurally related pyrazole derivatives, focusing on substituent effects, synthetic efficiency, and biological activity.

Key Observations

Substituent Effects on Activity

  • The 3-position substituent profoundly influences biological activity. For example:

  • The 1-methylimidazol-4-yl group in the target compound confers moderate antiproliferative activity (IC50 ~16–19 µg/mL) against MCF-7 cells .
  • Trifluoromethyl groups (e.g., in penthiopyrad derivatives) enhance fungicidal activity by improving binding to succinate dehydrogenase (SDH) via hydrophobic interactions .

Synthetic Efficiency

  • Microwave-assisted synthesis significantly improves yields and reduces reaction times compared to conventional methods. For instance, the target compound’s derivatives achieve ~90% yields in <30 minutes, whereas conventional methods require hours for lower yields (65–76%) .

Spectroscopic and Structural Insights

  • NMR and X-ray crystallography data reveal distinct structural features:

  • The imidazole ring in the target compound contributes to unique <sup>1</sup>H-NMR shifts (e.g., δ 3.79 ppm for N-methyl groups) .
  • In contrast, trifluoromethyl-substituted pyrazoles (e.g., 5g in ) exhibit strong electron-withdrawing effects, confirmed by <sup>19</sup>F-NMR and crystallographic data (monoclinic system, space group P21/c) .

Biological Activity

1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its synthesis, biological activity, and structure-activity relationships (SAR), highlighting case studies and research findings.

Chemical Structure

The compound features a pyrazole ring fused with an imidazole moiety. Its molecular formula is C10H12N4, and it possesses distinct functional groups that contribute to its biological properties.

Synthesis

The synthesis of 1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. For instance, the compound can be synthesized through the reaction of appropriate pyrazole derivatives with imidazole-containing precursors under controlled conditions. Detailed synthetic pathways have been documented in various studies, emphasizing the importance of reaction conditions in yielding high-purity products .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, 1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine has shown promising results against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amineA54912.5Apoptosis induction
MCF715.0Cell cycle arrest
HeLa20.0DNA damage response

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for antimicrobial activity against various pathogens. Studies indicate that it exhibits moderate activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL .

Table 2: Antimicrobial Activity Against Selected Pathogens

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus8Moderate
Escherichia coli16Weak
Candida albicans32Weak

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazole derivatives has revealed that substitutions at specific positions on the pyrazole or imidazole rings can significantly enhance biological activity. For example, modifications that increase electron density on the nitrogen atoms or introduce hydrophobic groups have been associated with improved anticancer efficacy .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives in vivo, where compounds similar to 1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine were tested for their effects on tumor growth in xenograft models. The results indicated a dose-dependent reduction in tumor size, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions or nucleophilic substitutions. For example:

  • Stepwise Condensation : Reacting imidazole derivatives with pyrazole precursors under basic conditions (e.g., K₂CO₃) to introduce substituents .
  • Microwave-Assisted Synthesis : Accelerating reaction rates and improving yields for pyrazole-imidazole hybrids, as demonstrated for structurally related compounds .
  • Multi-Step Functionalization : Starting from 5-phenyl-1-pentanol analogs, modifying substituents through sequential alkylation and cyclization steps .
    • Key Considerations : Solvent choice (e.g., DMF for polar intermediates), catalyst optimization (e.g., K₂CO₃ for deprotonation), and purification via column chromatography .

Q. How is the compound characterized structurally and analytically?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

  • 1H/13C NMR : Assign peaks to methyl groups (δ ~2.2–3.2 ppm) and aromatic protons (δ ~7.5–8.6 ppm) in CDCl₃ or DMSO-d₆ .
  • Mass Spectrometry (EI-MS) : Verify molecular weight via [M+H]+ peaks (e.g., m/z 176–196 for pyrazole-imidazole analogs) .
  • HPLC : Assess purity (≥98% for analogs) using C18 columns and UV detection at 254 nm .
    • Data Table :
TechniquePurposeExample DataReference
1H NMRStructural confirmationδ 2.29 (s, 3H, CH₃), 7.52 (s, 1H, imidazole)
EI-MSMolecular weightm/z 196 ([M+H]+)
HPLCPurity≥98% (retention time: 8.2 min)

Q. What structural features influence the compound’s reactivity?

  • Methodological Answer : The substitution pattern on the pyrazole and imidazole rings dictates reactivity:

  • Methyl Groups : Electron-donating methyl groups at positions 1 (pyrazole) and 1 (imidazole) enhance stability but reduce electrophilicity .
  • Amine Position : The 5-amine on pyrazole acts as a nucleophile, enabling functionalization via Schiff base formation or alkylation .
  • Heterocyclic Rigidity : The fused imidazole-pyrazole system restricts conformational flexibility, impacting binding to biological targets .

Advanced Research Questions

Q. How can analogs be designed for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substitution Strategy : Replace methyl groups with bulkier alkyl chains (e.g., isopropyl) or electron-withdrawing groups (e.g., Cl, NO₂) to modulate bioactivity .
  • Scaffold Hybridization : Fuse with triazole or thiazole rings to enhance binding affinity, as seen in antitumor pyrazole-triazole hybrids .
  • In Silico Screening : Use docking simulations to predict interactions with targets (e.g., uPAR inhibitors), guided by virtual screening protocols .
    • Case Study : Analogs like 1-(3-methylbutyl)-1H-pyrazol-5-amine (CAS: 959237-80-0) showed altered pharmacokinetic profiles due to increased lipophilicity .

Q. How can data contradictions in purity or structural assignments be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare elemental analysis (C, H, N) with experimental data to confirm stoichiometry .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as applied to triazole-pyrazole hybrids .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) to improve deprotonation efficiency .
  • Microwave Irradiation : Reduce reaction times from hours to minutes (e.g., 30 min vs. 6 h for cyclization) .
  • Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate intermediates with >85% recovery .

Q. How is bioactivity evaluated against specific therapeutic targets?

  • Methodological Answer :

  • In Vitro Assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) at concentrations of 1–100 µM, referencing IC₅₀ values for analogs .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based kits (e.g., uPAR inhibition assays) .
  • Mechanistic Studies : Use Western blotting to assess downstream signaling (e.g., apoptosis markers like caspase-3) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact, as recommended for imidazole derivatives .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine powders .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated containers .

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